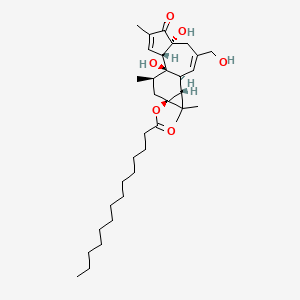
12-Deoxyphorbol-13-tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxyphorbol-13-tetradecanoate is a phorbol ester, a class of compounds known for their biological activity, particularly in the activation of protein kinase C (PKC). These compounds are derived from the diterpene phorbol and are known for their role in tumor promotion and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-tetradecanoate typically involves the esterification of 12-deoxyphorbol with tetradecanoic acid. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve the extraction of phorbol esters from natural sources such as the latex of Euphorbia resinifera. The extracted compounds are then subjected to purification processes such as chromatography to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxyphorbol-13-tetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol backbone.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phorbol esters .
Scientific Research Applications
12-Deoxyphorbol-13-tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the activation of protein kinase C and other signaling pathways.
Biology: The compound is employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: Due to its role in activating protein kinase C, it is studied for its potential therapeutic applications in cancer and other diseases.
Industry: Phorbol esters, including this compound, are used in the development of bioactive compounds and as tools in biochemical research
Mechanism of Action
The primary mechanism of action of 12-Deoxyphorbol-13-tetradecanoate involves the activation of protein kinase C (PKC). This activation occurs through the binding of the compound to the C1 domain of PKC, which induces a conformational change and subsequent activation of the enzyme. This activation leads to a cascade of downstream signaling events that can affect various cellular processes, including gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC, often used as a reference compound in studies.
12-Deoxyphorbol 13-acetate: A less potent activator compared to 12-Deoxyphorbol-13-tetradecanoate.
12-Deoxyphorbol 13-phenylacetate: Known for its distinct pattern of cellular localization compared to other phorbol esters
Uniqueness: this compound is unique due to its specific esterification pattern, which influences its potency and biological activity. Its ability to induce specific cellular responses makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
53414-26-9 |
|---|---|
Molecular Formula |
C34H54O6 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)40-33-20-24(3)34(39)26(29(33)31(33,4)5)19-25(22-35)21-32(38)27(34)18-23(2)30(32)37/h18-19,24,26-27,29,35,38-39H,6-17,20-22H2,1-5H3/t24-,26+,27-,29-,32-,33+,34-/m1/s1 |
InChI Key |
FDFRQMKAXPLXFL-UZAJRZOCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















